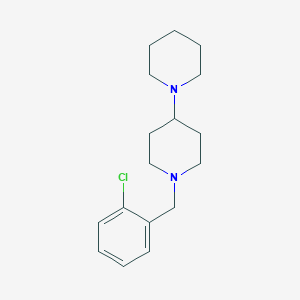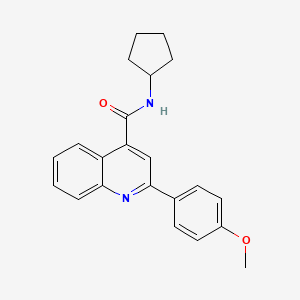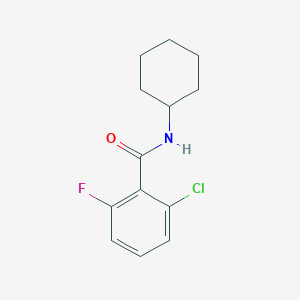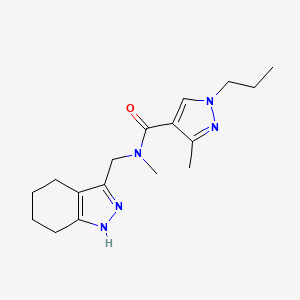
1'-(2-chlorobenzyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- The synthesis of compounds closely related to 1'-(2-Chlorobenzyl)-1,4'-Bipiperidine often involves complex chemical reactions like ring-opening, cyclization, and substitution reactions. Wu et al. (2021) described the synthesis of a compound using a series of these reactions, demonstrating the intricate process involved in synthesizing such compounds (Wu et al., 2021).
Molecular Structure Analysis
- The molecular structure of similar compounds has been determined using methods like X-ray crystallography and spectroscopy. Wu et al. (2022) used these methods to explore the structural properties of a synthesized compound, offering insights into the molecular arrangement and geometry (Wu et al., 2022).
Chemical Reactions and Properties
- Studies have shown that compounds related to 1'-(2-Chlorobenzyl)-1,4'-Bipiperidine can interact with proteins like SHP2, suggesting potential biochemical applications. Wu et al. (2022) demonstrated such interactions through molecular docking studies (Wu et al., 2022).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system with which it interacts. For example, dichlorobenzyl alcohol, a compound structurally similar to “1’-(2-chlorobenzyl)-1,4’-bipiperidine”, is used for symptomatic relief of acute sore throat and postoperative sore throat .
Safety and Hazards
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c18-17-7-3-2-6-15(17)14-19-12-8-16(9-13-19)20-10-4-1-5-11-20/h2-3,6-7,16H,1,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNXTSVXOFWFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-[(4-fluorophenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5626476.png)

![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5626495.png)

![4-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-1-(2-phenylethyl)piperazin-2-one](/img/structure/B5626514.png)
![(3-bromobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5626520.png)
![N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5626530.png)

![2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole](/img/structure/B5626538.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]azocane](/img/structure/B5626543.png)
![3-[(4aR*,7aS*)-4-[(5-methyl-3-thienyl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5626558.png)
![N-[(2-amino-5-pyrimidinyl)methyl]-1-(4-isopropylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5626564.png)
![(3R*,4R*)-3-isopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-4-methyl-3-pyrrolidinol](/img/structure/B5626565.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5626570.png)